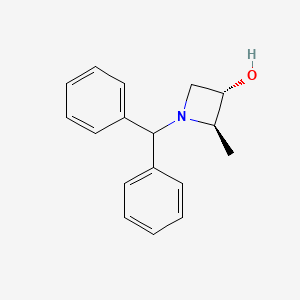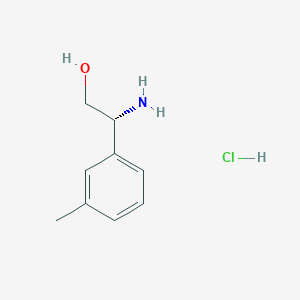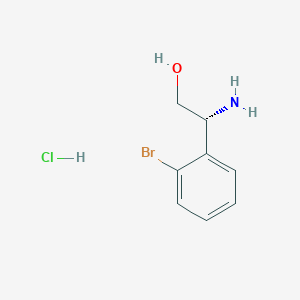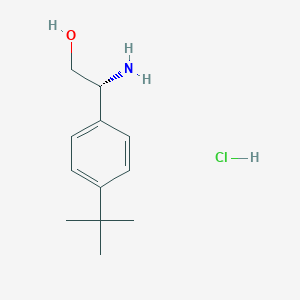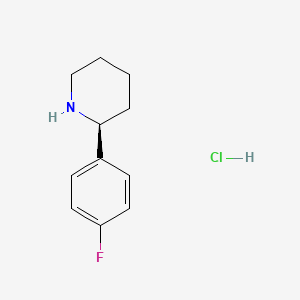
(S)-2-(4-Fluorophenyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(4-Fluorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Neuroleptic Agents
A key application of (S)-2-(4-Fluorophenyl)piperidine hydrochloride derivatives is in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol. These compounds, utilized in the treatment of psychiatric disorders, incorporate a 4,4-bis(p-fluorophenyl)butyl group linked to nitrogen atoms within pyrrolidine, piperidine, or piperazine moieties. A notable process involves rhodium-catalyzed hydroformylation, leading to these neuroleptic agents with considerable yields based on initial ketone compounds (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Selective Serotonin Reuptake Inhibitors (SSRIs)
This compound is a structural component of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) indicated for various anxiety and mood disorders. Its physicochemical properties, methods of preparation, and chromatographic methods of analysis are extensively documented, highlighting its importance in pharmaceutical applications (Germann, Ma, Han, & Tikhomirova, 2013).
Anti-Leukemia Activity
Derivatives of this compound have been synthesized with variations in substituted groups, demonstrating potential bioactivity against leukemia. Structural characterizations and anti-tumor activity tests indicate their capability to inhibit the growth of K562 cells, suggesting a promising avenue for anti-leukemia treatment (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Spectral Characterization in Pharmaceutical Analysis
Spectral characterization of degradation impurities in pharmaceuticals like Paroxetine hydrochloride hemihydrate demonstrates another critical application. Identifying and characterizing unknown impurities using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for ensuring drug purity and safety (Munigela, Babu, Yerramilli, Kolla, Krishnamurthy, & Mathad, 2008).
Antimycobacterial Applications
An exciting area of application is the development of antimycobacterial agents. Spiro-piperidin-4-ones, synthesized via an atom economic and stereoselective process, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential for new therapeutic agents in the fight against tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVUREZBMQVFFY-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)

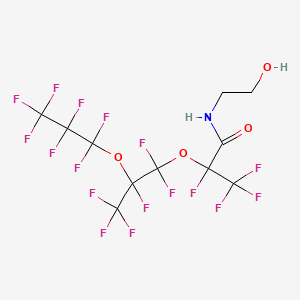

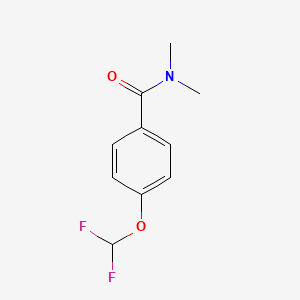
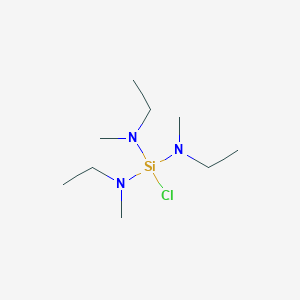
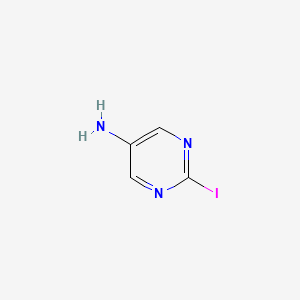
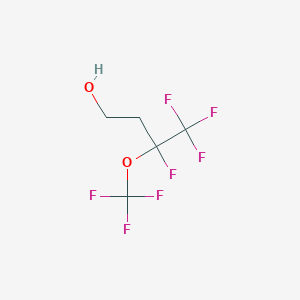
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)
